1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine
Description
Properties
CAS No. |
1314714-46-9 |
|---|---|
Molecular Formula |
C12H11F6N |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)8-4-7(10(19)2-1-3-10)5-9(6-8)12(16,17)18/h4-6H,1-3,19H2 |
InChI Key |
FIABVIFHYFWXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the amine group of cyclobutanamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Compounds with Identical Aromatic Substituents but Varied Ring Systems
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Structural Differences |
|---|---|---|---|---|---|
| 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine | 1314714-46-9 | C₁₃H₁₂F₆N | 295.24 | Cyclobutane | Reference compound |
| 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine | 1176739-99-3 | C₁₄H₁₄F₆N | 309.27 | Cyclopentane | Larger ring reduces strain; increased lipophilicity |
| 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine | Not provided | C₁₂H₁₀F₆N | 281.21 | Cyclopropane | Higher ring strain; smaller steric profile |
Key Findings :
Analogs with Halogen-Substituted Aromatic Groups
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Aromatic Substituents | Key Differences |
|---|---|---|---|---|---|
| 1-(3,5-Dichlorophenyl)cyclobutanamine | 1268444-83-2 | C₁₀H₁₁Cl₂N | 216.11 | 3,5-Dichlorophenyl | -Cl substituents (less lipophilic than -CF₃) |
| 1-(4-Chloro-3-fluorophenyl)cyclobutanamine | 1260802-79-6 | C₁₀H₁₀ClFN | 201.65 | 4-Cl, 3-F substitution | Asymmetric halogenation; reduced steric bulk |
Key Findings :
Derivatives with Functional Group Modifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Modifications |
|---|---|---|---|---|
| 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione | 1346683-42-8 | C₂₂H₂₃F₆N₃O₂ | 475.42 | Cyclobutene dione core; additional amino-pyrrolidinyl group |
| 1-(Aminomethyl)cyclobutanamine | 780747-61-7 | C₅H₁₂N₂ | 100.16 | Simplified structure; no aromatic substituents |
Key Findings :
- Complexity vs. Simplicity : The cyclobutene dione derivative (CAS 1346683-42-8) incorporates a fused ring system and multiple functional groups, likely enhancing its utility in catalysis or as a synthetic intermediate. In contrast, the target compound’s simplicity favors scalability and pharmacokinetic optimization .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is a chemical compound characterized by its unique cyclobutane structure substituted with a 3,5-bis(trifluoromethyl)phenyl group. This configuration contributes to its intriguing biological properties, which are of significant interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₁F₆N
- Molecular Weight : Approximately 283.21 g/mol
- Structure : The trifluoromethyl groups enhance lipophilicity and electronic properties, potentially improving metabolic stability and bioavailability.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Preliminary studies suggest potential interactions with various biological targets, including receptors and enzymes involved in neurological processes.
- Receptor Interactions : Compounds with similar trifluoromethyl substitutions have been shown to interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Similar compounds have exhibited inhibitory effects on key enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and potential biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine | C₁₂H₁₁F₆N | Pyrrolidine ring offers different reactivity |
| 1-(Trifluoromethyl)cyclobutanamine | C₈H₈F₃N | Lacks the bis(trifluoromethyl) substitution |
| 1-(3-Trifluoromethylphenyl)cyclopentanamine | C₁₁H₉F₃N | Cyclopentane ring adds flexibility |
| 1-(3,4-Dichlorophenyl)cyclobutanamine | C₁₂H₉Cl₂N | Chlorine substituents alter electronic properties |
Study on NF-κB Pathway Inhibition
A study investigating the biological activity of related compounds found that certain derivatives of 3,5-bis(trifluoromethyl)phenyl groups act as inhibitors of the NF-κB signaling pathway. For instance, a compound structurally similar to this compound demonstrated significant inhibition of IκBα degradation in response to inflammatory stimuli . This suggests that compounds with similar structural motifs may also exert anti-inflammatory effects through modulation of this pathway.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. The characterization of synthesized compounds is crucial for understanding their potential biological activity. For example, the use of NMR and mass spectrometry has been instrumental in confirming the structures of related compounds .
Q & A
Q. What are the recommended synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine, and how can reaction yields be optimized?
Methodological Answer: Synthesis of this cyclobutanamine derivative typically involves:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis (RCM) to construct the cyclobutane core. For example, RCM with Grubbs catalyst has been effective for strained rings .
- Aromatic Substitution : Introduce the 3,5-bis(trifluoromethyl)phenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). SNAr is favored due to electron-withdrawing CF₃ groups activating the aryl halide .
- Yield Optimization :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in SNAr .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency .
- Purification : Use flash chromatography with hexane/ethyl acetate gradients or recrystallization in dichloromethane/hexane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify cyclobutane protons (δ 2.5–4.0 ppm, split due to ring strain) and aromatic CF₃ groups (δ 7.5–8.5 ppm). ¹³C NMR detects quaternary carbons in the cyclobutane ring (δ 35–50 ppm) .
- 19F NMR : Confirm presence of two equivalent CF₃ groups (singlet at δ -60 to -65 ppm) .
- HRMS (ESI+) : Verify molecular ion [M+H]⁺. For C₁₂H₁₁F₆N, expected m/z ≈ 290.08 .
- IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1300 cm⁻¹) .
Q. What are the key safety considerations when handling fluorinated aromatic amines in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (CF₃ groups may degrade latex) and safety goggles .
- Ventilation : Conduct reactions in fume hoods due to potential release of HF during hydrolysis of CF₃ groups .
- Spill Management : Absorb spills with vermiculite or sand; avoid water to prevent exothermic reactions .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ groups activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. This duality complicates Suzuki-Miyaura couplings; use PdCl₂(dppf) with K₃PO₄ as base to enhance reactivity .
- Steric Effects : The bulky CF₃ groups hinder ortho-substitution, favoring para-selectivity in Friedel-Crafts alkylation .
- Contradiction Analysis : Conflicting reports on Heck reaction yields (30–70%) may arise from solvent polarity. Test DMF (polar aprotic) vs. toluene (nonpolar) to optimize .
Q. What computational methods are suitable for predicting the binding affinity of this cyclobutanamine derivative to biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Model interactions with serotonin receptors (5-HT₂A) using the cyclobutane ring’s rigidity as a conformational constraint. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR Modeling : Use Hammett σ constants for CF₃ groups (σₚ = 0.88) to correlate electronic effects with IC₅₀ values .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for CF₃ substitution effects on binding pockets (e.g., kinase inhibitors) .
Q. How can contradictory solubility data in different solvent systems be resolved through systematic analysis?
Methodological Answer:
-
Step 1 : Measure solubility in a solvent series (e.g., hexane → DMSO) using HPLC-UV (λ = 254 nm) .
-
Step 2 : Apply Hansen Solubility Parameters (HSPs):
Solvent δD (MPa¹/²) δP (MPa¹/²) δH (MPa¹/²) Hexane 14.9 0.0 0.0 DCM 18.2 6.3 6.1 DMSO 18.4 16.4 10.2 Data inferred from similar fluorinated amines -
Step 3 : Use HSPiP software to map “solubility spheres” and identify outliers (e.g., acetone solubility discrepancies due to trace water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
